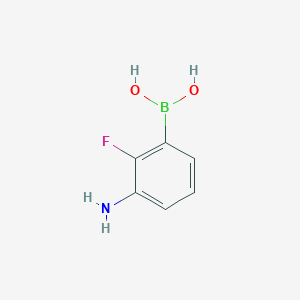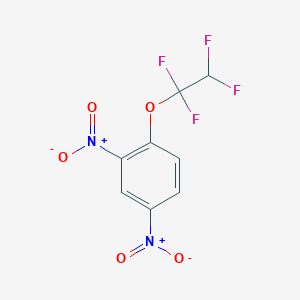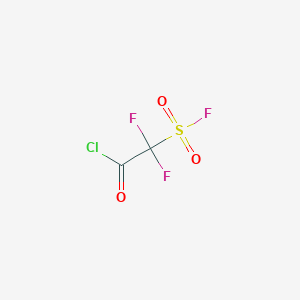
2-Benzyloxy-6-chloro-4-methoxypyridine
Vue d'ensemble
Description
“2-Benzyloxy-6-chloro-4-methoxypyridine” is a chemical compound with the molecular formula C13H12ClNO2 . It belongs to the pyridine family. It is a colorless to yellow liquid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H12ClNO2/c1-16-11-7-12(14)15-13(8-11)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 . This code represents the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not found in the searched resources, related compounds like pinacol boronic esters have been studied for their reactivity in Suzuki–Miyaura couplings .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 249.7 g/mol . It is a colorless to yellow liquid .Applications De Recherche Scientifique
1. Liquid Crystalline Behavior and Photophysical Properties
A study by Ahipa et al. (2014) explored the synthesis of compounds containing 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, which are structurally similar to 2-benzyloxy-6-chloro-4-methoxypyridine. These compounds exhibited potential as mesogens, showing interesting liquid crystalline behavior and blue-emitting photophysical properties, useful in materials science (Ahipa et al., 2014).
2. Photoreorganization in Chemical Synthesis
Dalal et al. (2017) investigated the photo-reorganization of compounds including 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones, which are structurally related to this compound. This study showcased a method for synthesizing angular pentacyclic compounds, demonstrating the compound's utility in organic synthesis (Dalal et al., 2017).
3. Vibrational and Electronic Spectra Analysis
Arjunan et al. (2011) conducted a study on 2-chloro-6-methoxypyridine, which is closely related to the compound . Their research focused on vibrational frequency analysis and electronic spectra, which are crucial in understanding the compound's molecular behavior and potential applications in spectroscopy (Arjunan et al., 2011).
4. Synthesis of Complex Chemical Structures
In the field of chemical synthesis, the work of Wang et al. (2015) on synthesizing 7-(benzyloxy)-4-chloro-6-methoxyquinazoline demonstrates the utility of similar compounds in creating complex chemical structures. This study highlights the methodological advances in synthetic chemistry (Wang et al., 2015).
Orientations Futures
Mécanisme D'action
Target of Action
It is often used as a reagent in organic synthesis , suggesting that its targets could be a variety of organic compounds.
Mode of Action
It’s known that similar organoboron compounds are used in suzuki–miyaura cross-coupling reactions , a type of reaction that forms carbon-carbon bonds. In these reactions, the organoboron compound acts as a nucleophile, transferring an organic group to a palladium catalyst .
Propriétés
IUPAC Name |
2-chloro-4-methoxy-6-phenylmethoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-16-11-7-12(14)15-13(8-11)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIVCOVAQDTEFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)Cl)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[Chloro(phenyl)methyl]pyridine hydrochloride](/img/structure/B3040150.png)




![2-(4-Methylpiperazin-1-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B3040157.png)



